

# Bacterial strains sensitive to "Colistin adjuvant-2" combination

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Colistin adjuvant-2 |           |
| Cat. No.:            | B12415714           | Get Quote |

## **Application Notes & Protocols**

Topic: Synergistic Activity of Colistin-Vancomycin Combination Against Colistin-Resistant Acinetobacter baumannii

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii. However, the emergence of colistin resistance threatens its clinical utility.[1][2] A promising strategy to combat this resistance is the use of antibiotic adjuvants that can restore or enhance colistin's efficacy. Vancomycin, a glycopeptide antibiotic, is typically ineffective against Gram-negative bacteria due to its large size, which prevents it from crossing the bacterial outer membrane.[3][4] However, when used in combination, colistin can act as an adjuvant, disrupting the outer membrane and facilitating vancomycin's entry into the bacterial cell. This application note details the synergistic activity of the colistin-vancomycin combination against colistin-resistant A. baumannii, providing quantitative data and detailed experimental protocols.

## **Mechanism of Synergistic Action**

The primary mechanism of synergy between colistin and vancomycin against Gram-negative bacteria is the permeabilization of the outer membrane by colistin.[4]



- Colistin Action: Colistin, a polycationic peptide, interacts electrostatically with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane. This interaction displaces essential divalent cations (Mg<sup>2+</sup> and Ca<sup>2+</sup>) that stabilize the LPS layer, leading to membrane disruption and increased permeability.[5][6]
- Vancomycin Entry: The compromised outer membrane allows the large vancomycin molecule to penetrate the periplasmic space.
- Inhibition of Cell Wall Synthesis: Once in the periplasm, vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, leading to cell lysis and death.

This mechanism effectively overcomes the intrinsic resistance of A. baumannii to vancomycin.



Click to download full resolution via product page

Caption: Mechanism of Colistin-Vancomycin Synergy.

# **Quantitative Data: Synergistic Activity**

The synergy between colistin and vancomycin has been demonstrated against colistin-resistant A. baumannii isolates. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where  $FICI \le 0.5$  indicates a synergistic interaction.



| Bacterial<br>Strain                                 | Colistin<br>MIC<br>(µg/mL) | Vancomy<br>cin MIC<br>(µg/mL) | Colistin<br>MIC in<br>Combinat<br>ion<br>(µg/mL) | Vancomy<br>cin MIC in<br>Combinat<br>ion<br>(µg/mL) | FICI             | Referenc<br>e |
|-----------------------------------------------------|----------------------------|-------------------------------|--------------------------------------------------|-----------------------------------------------------|------------------|---------------|
| Colistin-<br>Resistant<br>A.<br>baumannii<br>(n=5)  | >64                        | >256                          | 0.5 - 2                                          | 16 - 64                                             | ≤0.5             | [3]           |
| MDR A.<br>baumannii<br>(n=34)                       | N/A                        | >256                          | N/A                                              | 0.75<br>(MIC <sub>50</sub> )                        | Synergy<br>Shown | [4]           |
| Colistin-<br>Resistant<br>A.<br>baumannii<br>(ABm1) | 128                        | >1024                         | N/A                                              | N/A                                                 | Synergy<br>Shown | [7]           |

Note: MIC values can vary between studies and specific isolates. The table presents representative data showing the potentiation effect.

# **Experimental Protocols**Protocol: Checkerboard Synergy Assay

This method is used to determine the synergistic effect of two antimicrobial agents over a range of concentration combinations.[8][9]

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)



· Stock solutions of Colistin and Vancomycin

#### Procedure:

- Plate Preparation:
  - Dispense 50 μL of CAMHB into each well of a 96-well plate.
  - Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Vancomycin. Add 100 μL of a starting Vancomycin concentration to column 1, mix, and transfer 50 μL to column 2, repeating across the columns. Discard the final 50 μL from column 10.
  - Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Colistin. Add 100 μL of a starting Colistin concentration to row A, mix, and transfer 50 μL to row B, repeating down the rows. Discard the final 50 μL from row G.
  - This creates a matrix of decreasing concentrations of both drugs.
  - Include control wells: Row H with Colistin only, Column 11 with Vancomycin only, and a
    growth control well with no antibiotics.

#### Inoculation:

- Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10<sup>6</sup> CFU/mL.
- $\circ$  Inoculate each well (except for a sterility control well) with 50  $\mu$ L of the diluted bacterial suspension, bringing the final volume in each well to 100  $\mu$ L and the final inoculum to ~7.5  $\times$  10<sup>5</sup> CFU/mL.

#### Incubation:

- Seal the plate and incubate at 37°C for 18-24 hours.
- Data Analysis:
  - After incubation, read the plate visually or with a microplate reader (OD600nm) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each



combination. The MIC is the lowest concentration showing no visible growth.

- Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
  - FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
  - FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
  - FICI = FIC of Colistin + FIC of Vancomycin
- Interpretation:

■ Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0</p>

■ Antagonism: FICI > 4.0





Click to download full resolution via product page

**Caption:** Workflow for the Checkerboard Synergy Assay.



## **Protocol: Time-Kill Assay**

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[4][10]

#### Materials:

- · Culture tubes or flasks
- CAMHB
- Bacterial inoculum standardized to ~5 x 10<sup>5</sup> CFU/mL
- Stock solutions of Colistin and Vancomycin
- Sterile saline for dilutions
- Agar plates for colony counting

#### Procedure:

- · Preparation:
  - Prepare tubes with CAMHB containing:
    - No antibiotic (Growth Control)
    - Colistin at a sub-inhibitory concentration (e.g., 0.5x MIC)
    - Vancomycin at a sub-inhibitory concentration
    - Colistin + Vancomycin at the same sub-inhibitory concentrations
- Inoculation:
  - Inoculate each tube with the bacterial suspension to a final density of  $\sim$ 5 x 10 $^{5}$  CFU/mL.
- Sampling and Plating:



- Incubate all tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
- Perform serial 10-fold dilutions of the aliquot in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Data Analysis:
  - Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
  - Plot log<sub>10</sub> CFU/mL versus time for each condition.
  - Interpretation:
    - Synergy: A ≥2-log<sub>10</sub> decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11]
    - Bactericidal activity: A ≥3-log<sub>10</sub> reduction in CFU/mL at 24 hours compared to the initial inoculum.[11]

## Conclusion

The combination of colistin and vancomycin demonstrates significant synergistic and bactericidal activity against colistin-resistant and MDR strains of Acinetobacter baumannii.[3][4] The mechanism, based on colistin-mediated membrane permeabilization, allows vancomycin to reach its intracellular target. While these in vitro results are promising, further investigation, including in vivo studies and clinical trials, is necessary to validate the therapeutic potential of this combination therapy.[3] The protocols provided herein offer standardized methods for researchers to evaluate this and other potential synergistic antibiotic combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic activities of colistin combined with other antimicrobial agents against colistinresistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular mechanisms related to colistin resistance in Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 7. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. scispace.com [scispace.com]
- 11. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bacterial strains sensitive to "Colistin adjuvant-2" combination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415714#bacterial-strains-sensitive-to-colistin-adjuvant-2-combination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com